Hirudin (tyr(so3h)63)-fragment 55-65

Thrombin inhibition Exosite I binding Affinity chromatography

Researchers requiring a precisely defined exosite I ligand for thrombin binding studies face variability with generic fragments. Hirudin (55-65) sulfated resolves this: • O-sulfation of Tyr63 enhances thrombin affinity 7-17-fold vs non-sulfated analog • Defined 11-aa 55-65 boundaries ensure consistent exosite I kinetics (Ki = 0.54 μM) • ≥98% HPLC purity with validated sulfation status for reproducible competitive binding assays. White to off-white lyophilized powder; store at -20°C; shipped with blue ice globally.

Molecular Formula C64H90N12O27S
Molecular Weight 1491.5 g/mol
CAS No. 109528-50-9
Cat. No. B034461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHirudin (tyr(so3h)63)-fragment 55-65
CAS109528-50-9
Molecular FormulaC64H90N12O27S
Molecular Weight1491.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C64H90N12O27S/c1-5-33(4)53(75-58(92)41(21-26-51(84)85)68-55(89)38(18-23-48(78)79)69-60(94)44(29-34-10-7-6-8-11-34)72-54(88)37(65)31-52(86)87)63(97)76-27-9-12-46(76)62(96)70-40(20-25-50(82)83)56(90)67-39(19-24-49(80)81)57(91)74-45(30-35-13-15-36(16-14-35)103-104(100,101)102)61(95)73-43(28-32(2)3)59(93)71-42(64(98)99)17-22-47(66)77/h6-8,10-11,13-16,32-33,37-46,53H,5,9,12,17-31,65H2,1-4H3,(H2,66,77)(H,67,90)(H,68,89)(H,69,94)(H,70,96)(H,71,93)(H,72,88)(H,73,95)(H,74,91)(H,75,92)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,98,99)(H,100,101,102)
InChIKeyDRTFLFZDIZEZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hirudin (Tyr(SO3H)63)-Fragment 55-65


Hirudin (Tyr(SO3H)63)-fragment 55-65 (CAS 109528-50-9), also designated as Hirudin (55-65) (sulfated), is a synthetic 11-amino acid peptide corresponding to the C-terminal tail of the natural anticoagulant protein hirudin from the medicinal leech Hirudo medicinalis [1]. Its sequence is H-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH, with the defining feature being the O-sulfation of the tyrosine residue at position 63 . This fragment functions as an exosite I-directed competitive inhibitor of alpha-thrombin, blocking fibrinogen binding and platelet activation without occupying the catalytic active site [2]. As a well-defined, chemically synthesized peptide tool, it enables precise dissection of exosite I-mediated thrombin functions in coagulation research, thrombosis modeling, and anticoagulant development.

Why Generic Substitution Fails for Hirudin 55-65


Substituting this compound with a generic "hirudin fragment" or even a closely related analog introduces significant functional uncertainty because three structural determinants directly govern its activity profile. First, the O-sulfation of Tyr63 enhances thrombin binding affinity by 7–17-fold compared to the non-sulfated analog, and recombinant hirudin lacking this modification shows approximately 10-fold lower activity [1]. Second, the precise 55-65 sequence boundaries are critical; longer fragments such as 54-65 exhibit distinct binding kinetics and substrate specificity profiles, while shorter fragments lose essential exosite I contact residues [2]. Third, the presence or absence of N-terminal acetylation (e.g., N-acetyl-hirudin fragment 55-65, CAS 125441-01-2) alters the peptide's pharmacokinetic behavior and in vivo efficacy profile . Interchanging these variants without controlled experimental validation risks introducing unaccounted variables in thrombin inhibition assays, competitive binding studies, and thrombus model experiments.

Hirudin 55-65: Quantitative Differentiation


Sulfated vs. Non-Sulfated Binding Affinity

The sulfated Tyr63 residue provides a critical electrostatic enhancement to thrombin binding that is absent in the non-sulfated analog. Quantitative equilibrium binding studies demonstrate that non-sulfated Hir(54-65) binds to human thrombin with 7–17-fold lower affinity than the sulfated analog [1]. This affinity difference translates directly to functional potency; recombinant hirudin lacking sulfation at Tyr63 exhibits a 10-fold decrease in antithrombotic activity compared to native sulfated hirudin [2].

Thrombin inhibition Exosite I binding Affinity chromatography

N-Acetylated vs. Free N-Terminus Potency

The N-acetylated derivative of this fragment (CAS 125441-01-2) has been reported to exhibit higher in vitro inhibitory efficiency than the full-length hirudin protein. Studies documented an IC50 value of <0.1 nM for the acetylated fragment in thrombin inhibition assays . The free N-terminus fragment (CAS 109528-50-9) demonstrates an IC50 of approximately 0.087 μM (87 nM) against thrombin-induced fibrin clot formation [1], representing an ~870-fold difference in reported potency between the two variants.

Anticoagulant peptides IC50 comparison Drug discovery

55-65 vs. 54-65 Binding Kinetics

The precise sequence boundaries determine both binding affinity and the conformational change induced in thrombin. The sulfated Hir(54-65) fragment binds to human thrombin with Kd = 25 ± 2 nM and shows a 130-fold increased affinity for thrombin compared to prothrombin [1]. The minimal binding domain required for clotting inhibition has been mapped to residues 56-65 [2]. The 55-65 fragment (this compound) thus represents an optimal minimal sequence that retains full exosite I recognition while eliminating the N-terminal Gly-Asp extension present in 54-65 that may influence binding orientation.

Peptide fragment Binding kinetics Structure-activity relationship

Exosite I-Only vs. Bivalent Inhibitors

Unlike full-length hirudin and bivalirudin which are bivalent inhibitors occupying both the active site and exosite I, this fragment binds exclusively to exosite I. This property confers a distinct functional profile: the fragment (as exemplified by the closely related hirugen peptide) acts as a pure competitive inhibitor of fibrinogen binding (Ki = 0.54 μM) but slightly enhances thrombin-catalyzed hydrolysis of small tripeptide substrates (kcat/Km increased 1.6-fold) [1]. In contrast, full-length hirudin (Ki ≈ 25 fM natural sulfated form; Ki ≈ 300 fM recombinant desulfated form) completely blocks both macromolecular substrate binding and catalytic activity [2].

Bivalent inhibitor Substrate specificity Competitive inhibition

Fragment vs. Bivalirudin Pharmacokinetics

Bivalirudin, a synthetic 20-amino acid bivalent analog incorporating the C-terminal hirudin sequence, was engineered to overcome limitations of full-length hirudin. Comparative pharmacokinetic analysis shows that bivalirudin exhibits a substantially shorter half-life (25 minutes) compared with hirudin derivatives (80 minutes), with predominantly non-renal enzymatic metabolism versus the renal clearance of hirudin [1]. As a research tool peptide fragment rather than a therapeutic, this compound (55-65 fragment) serves as a building block for understanding the structural determinants that govern these clinical pharmacokinetic differences.

Pharmacokinetics Half-life Metabolic stability

Application Scenarios for Hirudin 55-65


Exosite I Binding and Competitive Displacement

This fragment is optimally deployed as a specific exosite I ligand for mapping thrombin's fibrinogen recognition site. Its 7–17-fold higher affinity compared to non-sulfated analogs [1] enables sensitive competitive binding studies with labeled probes such as fluorescein-conjugated Hir(54-65)(SO3−). The fragment's exclusive exosite I binding without active site occlusion (Ki = 0.54 μM for fibrinogen competition) makes it ideal for dissecting the contribution of exosite I to macromolecular substrate recognition while leaving catalytic activity intact [2].

Thrombin-Peptide SAR Studies

As a defined 11-amino acid peptide with a single critical post-translational modification (Tyr63 sulfation), this fragment serves as a template for systematic SAR investigations. The quantitative binding data establishing that non-sulfated analogs lose 7–17-fold affinity [1] and that recombinant hirudin lacking sulfation loses 10-fold activity [3] provide a benchmark against which novel modifications (phosphorylation, succinylation, carboxymethylation) can be evaluated for affinity enhancement.

Minimal Functional Domain Mapping

The 55-65 sequence represents a precisely mapped functional domain: residues 56-65 constitute the minimal sequence required for thrombin binding and clotting inhibition, while the 55-65 fragment includes one additional N-terminal residue that may influence conformational stability [4]. This compound is therefore appropriate for experiments seeking to define the minimal exosite I-targeting motif, as distinct from longer fragments (e.g., 54-65, 53-65) that may introduce additional binding interactions or altered conformational dynamics.

Sulfated Peptide QC Reference Standard

The sulfation of Tyr63 is technically challenging to achieve and maintain during synthesis and storage. This compound, with its well-characterized sulfation status and established binding affinity benchmarks (Kd = 25 nM for sulfated Hir(54-65) vs. 7–17-fold weaker non-sulfated binding [1]), serves as a reference standard for HPLC method development, mass spectrometry validation, and functional activity verification of newly synthesized sulfated hirudin peptides. The predicted pKa of -4.17 ± 0.18 and storage requirement of -20°C provide additional analytical and handling specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hirudin (tyr(so3h)63)-fragment 55-65

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.